molecular formula C8H6F4O3S B13538429 (4-Trifluoromethoxyphenyl)methanesulfonyl fluoride

(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride

Cat. No.: B13538429
M. Wt: 258.19 g/mol
InChI Key: WMBWYQSUXYHXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product . This method ensures the efficient production of the compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to control reaction conditions, such as temperature and pressure, to optimize yield and purity. The compound is then purified through distillation and crystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, potassium bifluoride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound include sulfonic acids, sulfinic acids, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-Trifluoromethoxyphenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. As an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical properties and enhances its potential as an enzyme inhibitor. This structural feature differentiates it from other sulfonyl fluorides and contributes to its specific applications in scientific research and industry.

Properties

Molecular Formula

C8H6F4O3S

Molecular Weight

258.19 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride

InChI

InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2

InChI Key

WMBWYQSUXYHXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.